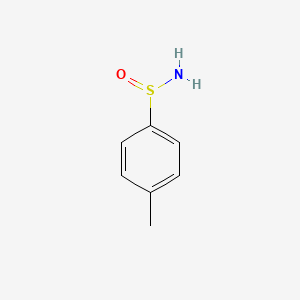

4-Methylbenzenesulfinamide

Overview

Description

4-Methylbenzenesulfinamide is a chemical compound with the molecular formula C7H9NOS . It is also known by other names such as 4-METHYL-BENZENESULFINAMIDE and Benzenesulfinamide, 4-methyl-, [S ®]- .

Synthesis Analysis

A facile methodology for the synthesis of 4-methylbenzenesulfonamides has been reported . This method is amenable to a broad range of nitrogen nucleophiles. Implementing a semi-miscible biphasic solvent system resulted in higher yields, decreased reaction times, and a simplified workup over preliminary methods .Molecular Structure Analysis

The molecular structure of this compound includes a sulfonamide moiety, which is present among a variety of biologically significant compounds . The IUPAC name for this compound is this compound .Chemical Reactions Analysis

The synthesis of 4-methylbenzenesulfonamides involves a variety of nitrogen nucleophiles . The results obtained through spectroscopic characterization support the successful formation of the desired 4-methylbenzenesulfonamides .Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 155.04048508 g/mol .Scientific Research Applications

Reaction Dynamics in Micellar Solutions

Muñoz et al. (2003) studied the impact of alcohol addition on the reaction dynamics of methyl-4-nitrobenzenesulfonate, a compound related to 4-Methylbenzenesulfinamide, in micellar solutions. They observed kinetic micellar effects, revealing insights into the interaction between alcohol and micellar solutions in chemical processes (Muñoz et al., 2003).

Synthesis and Antagonistic Properties

Cheng De-ju (2015) focused on the synthesis and structural characterization of Methylbenzenesulfonamide CCR5 antagonists, which are important in the development of anti-HIV drugs. The study emphasizes the role of this compound derivatives in medicinal chemistry (Cheng De-ju, 2015).

Molecular and Computational Analysis

Murthy et al. (2018) conducted a comprehensive study of a newly synthesized sulfonamide molecule, exploring its structural, electronic, and reactive properties. This research highlights the versatility of this compound derivatives in molecular modeling and drug design (Murthy et al., 2018).

Crystallographic Studies

Mague et al. (2014) presented the crystallographic analysis of a compound featuring 4-Methylbenzenesulfonamide. This work contributes to the understanding of molecular structures and interactions relevant to the field of material sciences (Mague et al., 2014).

Spectroscopic Studies and Molecular Orbital Analysis

Ristova et al. (1999) investigated the 4-methylbenzenesulfonate anion using spectroscopy and ab initio quantum chemical methods, providing insights into the molecular behavior of this compound in different states (Ristova et al., 1999).

Synthesis and Characterization in Chemistry

Stenfors and Ngassa (2020) explored the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, underlining the importance of this compound in synthetic chemistry (Stenfors & Ngassa, 2020).

Mechanism of Action

While the specific mechanism of action for 4-Methylbenzenesulfinamide is not mentioned in the sources, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Properties

IUPAC Name |

4-methylbenzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJDSRPIGAUCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343102 | |

| Record name | 4-Methylbenzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6873-55-8 | |

| Record name | 4-Methylbenzenesulfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

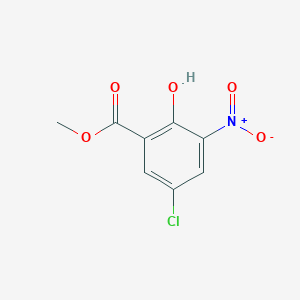

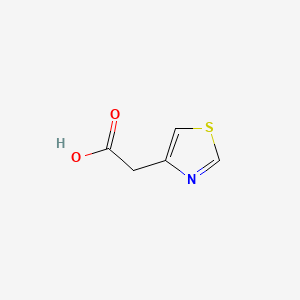

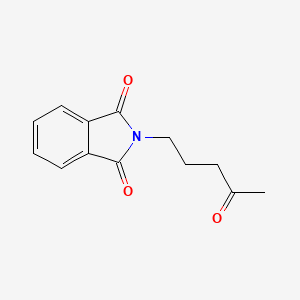

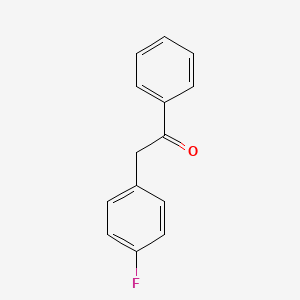

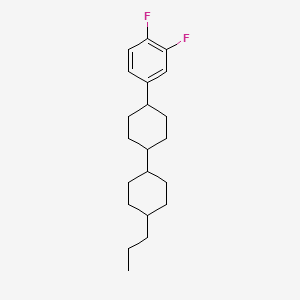

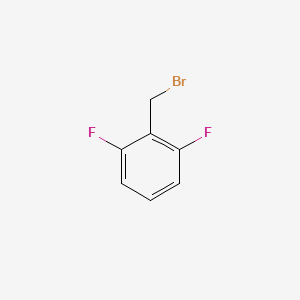

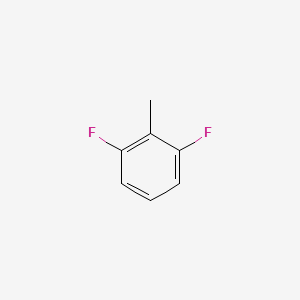

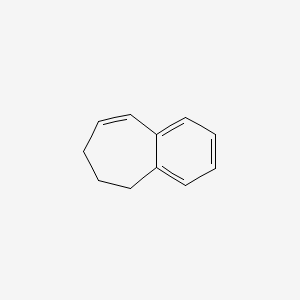

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.